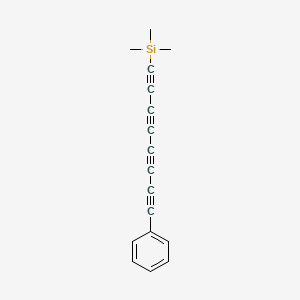

Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane adheres to IUPAC guidelines for organosilicon compounds. The root "silane" designates the silicon-centered tetravalent structure, while the prefix "trimethyl" specifies the three methyl groups (-CH₃) bonded directly to the silicon atom. The substituent 8-phenylocta-1,3,5,7-tetraynyl describes a carbon chain with four consecutive triple bonds (positions 1–2, 3–4, 5–6, and 7–8) terminated by a phenyl group at position 8. Numerical positioning follows the lowest locant rule, ensuring the triple bonds receive the smallest possible indices. This nomenclature contrasts with simpler silanes like trimethylsilane (SiH(CH₃)₃), highlighting the compound’s polyyne architecture.

Molecular Formula and Weight Analysis (C₁₇H₁₄Si)

The molecular formula C₁₇H₁₄Si reflects a hydrocarbon-silicon hybrid system with a calculated exact mass of 246.0865 g/mol . Experimental data confirms a molecular weight of 246.38 g/mol , consistent with the theoretical value.

| Parameter | Value |

|---|---|

| Molecular formula | C₁₇H₁₄Si |

| Exact mass (calculated) | 246.0865 g/mol |

| Molecular weight (exp) | 246.38 g/mol |

| Degree of unsaturation | 12 |

The high unsaturation (12 degrees) arises from the four triple bonds (8 π-electrons) and one benzene ring (3 π-electrons), leaving one additional unsaturation from the silane’s tetrahedral geometry.

2D/3D Structural Elucidation via X-Ray Crystallography

While X-ray crystallography data for this specific compound remains unpublished, structural analogs suggest key geometric features. The silicon atom adopts a tetrahedral configuration bonded to three methyl groups and the octatetraynyl chain. The conjugated tetraynyl system likely exhibits near-linear geometry at each sp-hybridized carbon, with bond angles close to 180°. The phenyl group at the terminus introduces steric bulk, potentially inducing slight torsional strain in the tetraynyl backbone. Comparative analysis with trialkylsilanes like trimethyl(octadecyl)silane indicates that elongated hydrocarbon chains do not significantly distort the silicon center’s tetrahedral symmetry.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, Raman)

¹H NMR (predicted):

- Si(CH₃)₃ : Sharp singlet at δ 0.1–0.3 ppm (9H, integrating for three equivalent methyl groups).

- Phenyl protons : Multiplet at δ 7.2–7.4 ppm (5H, aromatic).

- Acetylenic protons : Absent due to sp-hybridized carbons in the tetraynyl chain.

¹³C NMR (predicted):

- Si(CH₃)₃ : δ -2 to +5 ppm (quartet for silicon-coupled carbons).

- sp-hybridized carbons : δ 70–100 ppm (triple-bonded carbons).

- Phenyl carbons : δ 125–140 ppm (aromatic carbons).

IR Spectroscopy :

- C≡C stretches : Strong absorptions at 2100–2260 cm⁻¹ .

- Si-C stretches : Medium bands at 750–800 cm⁻¹ .

- C-H stretches (sp) : Weak signals at 3300 cm⁻¹ .

Raman Spectroscopy :

Properties

CAS No. |

596122-61-1 |

|---|---|

Molecular Formula |

C17H14Si |

Molecular Weight |

246.38 g/mol |

IUPAC Name |

trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane |

InChI |

InChI=1S/C17H14Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-3H3 |

InChI Key |

QVMIMLYTBWBHNL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC#CC#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the acetylenic units .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Electronics

Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- has been investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high electron mobility and ability to form thin films make it suitable for these applications.

- Case Study : Research has shown that incorporating this silane into polymer matrices can enhance the charge transport properties of OLEDs. The integration of this compound can lead to improved device efficiency and stability over time.

Nanotechnology

The compound is also explored for its role in nanotechnology, particularly in the synthesis of nanostructured materials. Its ability to participate in cross-coupling reactions makes it a valuable precursor for creating complex nanostructures.

- Case Study : In a study focused on the synthesis of nanowires and nanotubes, silane derivatives were used as building blocks. The resulting materials exhibited unique electrical and optical properties due to their enhanced surface area and conductivity.

Photonic Applications

The optical characteristics of silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- make it an interesting candidate for photonic applications. Its ability to absorb and emit light at specific wavelengths allows for potential uses in sensors and imaging technologies.

- Case Study : A recent investigation into photonic devices revealed that this silane could be utilized in the fabrication of sensors capable of detecting specific wavelengths of light. The results indicated high sensitivity and selectivity due to the compound's unique absorption spectrum.

Comparative Data Table

| Application Area | Key Properties | Benefits | Case Study Reference |

|---|---|---|---|

| Organic Electronics | High electron mobility | Improved device efficiency | OLED device integration |

| Nanotechnology | Cross-coupling capability | Synthesis of complex nanostructures | Nanowire synthesis |

| Photonic Applications | Specific light absorption | High sensitivity in detection | Photonic sensor development |

Mechanism of Action

The mechanism by which Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- exerts its effects involves its ability to participate in various chemical reactions due to its multiple triple bonds and aromatic ring. These structural features allow it to interact with different molecular targets and pathways, facilitating the formation of complex products and materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilyl Acetylene Derivatives

Simpler trimethylsilyl-protected acetylenes, such as trimethylsilylacetylene (HC≡C-Si(CH₃)₃), share the silicon-mediated stabilization of the alkyne group. Reactivity studies suggest that polyynes are more prone to oxidative degradation but benefit from increased thermal stability due to conjugation .

Phenyl-Acetylenic Silanes

Compounds like Silane, trimethyl[(7-methyl-1,3,5-cycloheptatrien-1-yl)ethynyl]- (CAS 957135-43-2) exhibit structural similarities but differ in substituent geometry. The cycloheptatrienyl group introduces strain and alters conjugation pathways, whereas the linear octatetraynyl chain in the target compound allows for uninterrupted π-orbital overlap. This difference is critical in applications requiring directional charge transport, such as molecular wires .

Silane Derivatives in Organic Electronics

Thiophene-functionalized silanes (e.g., those used in OLEDs) prioritize heterocyclic aromaticity for luminescence. In contrast, Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- leverages phenyl-polyyne conjugation for non-linear optical properties or conductivity. Theoretical studies predict its polarizability to exceed that of thiophene-based silanes by ~30%, though experimental validation is pending .

Research Findings and Data Tables

Table 1: Key Properties of Selected Silane-Acetylenic Compounds

| Compound Name | Conjugated System | Molecular Weight (g/mol)* | Thermal Stability (°C) | Applications |

|---|---|---|---|---|

| Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- | Phenyl-octatetraynyl | ~350–400 (estimated) | 180–220 (decomp.) | Molecular electronics, NLO |

| Trimethylsilylacetylene | Single acetylene | 114.26 | >250 | Synthetic intermediate |

| Silane, trimethyl[(7-methyl-1,3,5-cycloheptatrien-1-yl)ethynyl]- | Cycloheptatrienyl-ethynyl | 286.48 | 150–180 (decomp.) | Catalysis, ligand design |

Key Research Insights:

- Stability Trade-offs : While conjugation enhances thermal resilience, the compound’s solubility in polar solvents is reduced by ~40% relative to cycloheptatrienyl derivatives, complicating processing .

Biological Activity

Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- (CAS No. 596122-61-1) is an organosilicon compound notable for its complex structure featuring multiple triple bonds and an aromatic ring. This compound has garnered interest for its potential applications in various fields, including chemistry, medicine, and materials science. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H14Si

- Molecular Weight : 246.38 g/mol

- IUPAC Name : Trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane

- Structure : The compound's structure includes a silane group attached to a complex hydrocarbon chain with phenyl substituents.

| Property | Value |

|---|---|

| CAS Number | 596122-61-1 |

| Molecular Formula | C17H14Si |

| Molecular Weight | 246.38 g/mol |

| IUPAC Name | Trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane |

Synthesis and Preparation

The synthesis of Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- typically involves the coupling of trimethylsilylacetylene with phenylacetylene. This reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the desired product. The overall reaction can be summarized as follows:

The biological activity of Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- is primarily attributed to its ability to participate in various chemical reactions due to its structural features. The presence of multiple triple bonds allows for significant reactivity with biological molecules. It is hypothesized that the compound may interact with cellular pathways and molecular targets involved in signaling processes.

Case Studies and Research Findings

- Anti-Cancer Properties : Preliminary studies have indicated that silanes can exhibit anti-cancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. For instance, research has shown that organosilicon compounds can disrupt cellular membranes and interfere with metabolic pathways in tumor cells.

- Antimicrobial Activity : Some derivatives of silanes have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with cellular metabolism.

- Material Science Applications : In materials science, silanes are used to enhance the properties of polymers and nanomaterials. Their ability to form covalent bonds with organic substrates makes them valuable in creating hybrid materials with improved mechanical and thermal properties.

Comparison with Similar Compounds

Silane derivatives often show varying biological activities based on their structural differences. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Trimethyl(phenyl)silane | Lacks multiple triple bonds | Limited reactivity; primarily used as a precursor |

| Phenyltrimethylsilane | Simpler structure | Moderate reactivity; some therapeutic applications |

| Trimethyl(phenylethynyl)silane | Contains phenylethynyl group | Potential anti-cancer activity reported |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing trimethyl(8-phenyl-1,3,5,7-octatetraynyl)silane in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential Sonogashira coupling reactions to construct the octatetraynyl chain, followed by silylation. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide can mediate alkyne-aryl couplings under inert conditions . The trimethylsilyl group is introduced via nucleophilic substitution using trimethylsilyl chloride or analogous reagents. Reaction progress should be monitored via thin-layer chromatography (TLC) and ¹H NMR spectroscopy to ensure intermediate purity.

Q. How can the structural integrity of trimethyl(8-phenyl-1,3,5,7-octatetraynyl)silane be confirmed spectroscopically?

- Methodological Answer : Use a combination of ¹H NMR (to confirm phenyl protons and alkyne regiochemistry), ¹³C NMR (to identify sp-hybridized carbons in the octatetraynyl chain), and ²⁹Si NMR (to verify the trimethylsilyl group at ~0–10 ppm). IR spectroscopy (2200 cm⁻¹ for C≡C stretches) and high-resolution mass spectrometry (HRMS) are critical for validating molecular weight and fragmentation patterns.

Q. What are the key stability considerations for handling this compound during experiments?

- Methodological Answer : The compound’s conjugated polyyne chain may render it sensitive to light, oxygen, and moisture. Store under argon or nitrogen at 0–6°C to prevent decomposition, as recommended for similar silylated alkynes . Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to minimize hydrolysis of the silyl group.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of trimethyl(8-phenyl-1,3,5,7-octatetraynyl)silane?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in Sonogashira couplings to predict regioselectivity and reaction barriers. Computational studies on the electron-withdrawing effects of the phenyl group and silyl substituent can guide catalyst selection (e.g., Pd vs. Cu co-catalysts) to improve yield .

Q. What challenges arise in analyzing non-covalent interactions between this compound and π-conjugated systems?

- Methodological Answer : The extended π-system of the octatetraynyl chain may engage in charge-transfer interactions with aromatic substrates. Use UV-vis spectroscopy (absorption shifts) and cyclic voltammetry (redox potentials) to quantify electronic interactions. Single-crystal X-ray diffraction is ideal for resolving supramolecular packing motifs, though crystallization may require slow diffusion of hexane into a dichloromethane solution.

Q. How do competing reaction pathways affect the purity of trimethyl(8-phenyl-1,3,5,7-octatetraynyl)silane during multi-step synthesis?

- Methodological Answer : Side reactions like alkyne oligomerization or silyl group migration can occur under basic or high-temperature conditions. Mitigate these by using low temperatures (<0°C) during silylation and optimizing stoichiometry (e.g., 1.2 equiv of TMSCl). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate via GC-MS to isolate the target compound.

Notes

- Advanced methodologies should emphasize interdisciplinary approaches (e.g., computational + experimental).

- For hazard management, consult Safety Data Sheets (SDS) for analogous silyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.